8-Methyl-7-quinolinylisothiocyanate
Description
8-Methyl-7-quinolinylisothiocyanate is a heterocyclic organic compound featuring a quinoline backbone substituted with a methyl group at the 8-position and an isothiocyanate (-N=C=S) functional group at the 7-position. Quinoline derivatives are widely studied for their pharmacological and synthetic utility, particularly in antimicrobial, anticancer, and materials science applications . The isothiocyanate group confers electrophilic reactivity, enabling conjugation with nucleophiles like amines or thiols, a trait shared with other isothiocyanates and related compounds .
Properties
Molecular Formula |
C11H8N2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
7-isothiocyanato-8-methylquinoline |
InChI |
InChI=1S/C11H8N2S/c1-8-10(13-7-14)5-4-9-3-2-6-12-11(8)9/h2-6H,1H3 |
InChI Key |
QJKCJDNZSDQMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of 8-Methyl-7-quinolinylisothiocyanate with structurally related compounds reveals key differences in reactivity, applications, and safety profiles. Below is a detailed table summarizing these findings:
Critical Notes and Limitations
Data Gaps: Direct experimental data on this compound is sparse; inferences rely on structural analogs .
Safety Considerations: Isothiocyanates generally require careful handling; methyl isothiocyanate’s acute toxicity profile suggests similar risks for the quinoline derivative .
Synthetic Challenges: Introducing isothiocyanate groups to quinolines may require specialized conditions (e.g., thiophosgene derivatives), contrasting with simpler isothiocyanate syntheses .
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